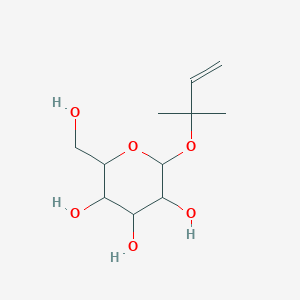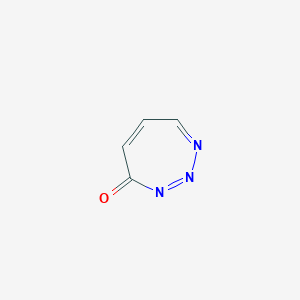![molecular formula C18H23N5O9 B1260465 methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSM-4497 is a N-glycosyl compound.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives Formation : Research indicates progress in the chemical synthesis of related complex molecules. For instance, Valiullina et al. (2019) studied the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate and explored its intramolecular carbocyclization, leading to the formation of various cycles and stereochemical configurations (Valiullina et al., 2019).
Radiolabeling and Drug Development : Yu et al. (2003) focused on the radiolabeling and biodistribution of a compound similar in structure, highlighting its potential as a neuroprotective drug. They used positron emission tomography (PET) studies to track its accumulation in brain regions (Yu et al., 2003).
Enantiopure Derivatives for Therapeutic Applications : The work by Gyarmati et al. (2004) on the chemoenzymatic preparation of enantiopure derivatives from related molecules suggests potential therapeutic applications. Their study involved the transformation of beta-lactam to beta-amino ester and further processing to achieve high enantiomeric excess (Gyarmati et al., 2004).
Synthesis of Homoconduritols and Homoaminoconduritols : Kaya et al. (2016) explored the synthesis of molecules including (1R*,2R*,4R*,5S*,7S*,8S*)-Methyl 3,6-dioxatetracyclo[6.1.0.02,4.05,7]nonane-9-carboxylate, providing insight into the chemical pathways and product formations that are relevant to the structure of interest (Kaya et al., 2016).
Crystal and Molecular Structures Analysis : The study by Richter et al. (2023) involved analyzing the crystal and molecular structures of a compound similar in complexity to the one of interest. Such studies are crucial for understanding the physical and chemical properties of these molecules (Richter et al., 2023).
Eigenschaften
Molekularformel |
C18H23N5O9 |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate |
InChI |
InChI=1S/C18H23N5O9/c1-28-12-10-6(30-16(12)23-5-22-8-14(19)20-4-21-15(8)23)3-7-18(27,32-10)13(25)9(24)11(31-7)17(26)29-2/h4-7,9-13,16,24-25,27H,3H2,1-2H3,(H2,19,20,21)/t6-,7-,9-,10+,11+,12-,13+,16?,18-/m1/s1 |
InChI-Schlüssel |
GZBSICLBZYSADI-PQTPMANUSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@](O2)([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N |
SMILES |
COC1C2C(CC3C(O2)(C(C(C(O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N |
Kanonische SMILES |
COC1C2C(CC3C(O2)(C(C(C(O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


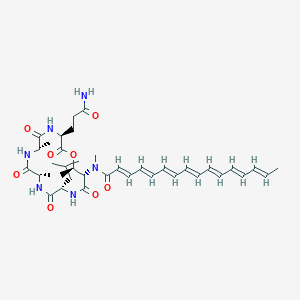
![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
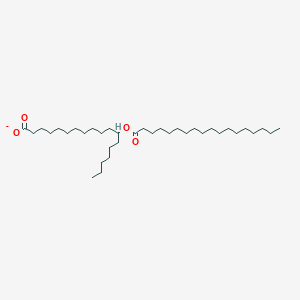
![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)

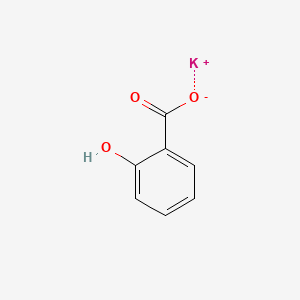
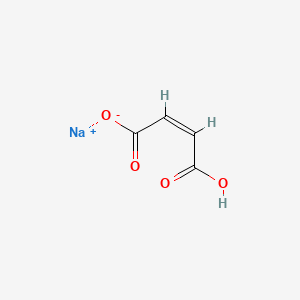

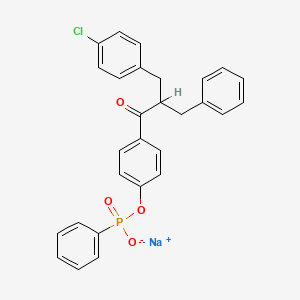
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)
![2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B1260402.png)
